molecular formula C13H11NO2 B6145611 1H,4H,5H-benzo[g]indole-3-carboxylic acid CAS No. 132288-31-4

1H,4H,5H-benzo[g]indole-3-carboxylic acid

Cat. No.: B6145611
CAS No.: 132288-31-4
M. Wt: 213.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,5H-benzo[g]indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and aldehydes in the presence of a strong acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated synthesis platforms can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H-benzo[g]indole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1H,4H,5H-benzo[g]indole-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: Indole derivatives are known for their biological activity, and this compound is no exception. It can be used in the study of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, and anticancer agent.

  • Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Tryptophan

  • 3-bromo-1H-indole

Properties

CAS No.

132288-31-4

Molecular Formula

C13H11NO2

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.